5-Cyano-2-fluoropyridine-3-boronic acid 5-Cyano-2-fluoropyridine-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 2377609-85-1
VCID: VC6959059
InChI: InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H
SMILES: B(C1=CC(=CN=C1F)C#N)(O)O
Molecular Formula: C6H4BFN2O2
Molecular Weight: 165.92

5-Cyano-2-fluoropyridine-3-boronic acid

CAS No.: 2377609-85-1

Cat. No.: VC6959059

Molecular Formula: C6H4BFN2O2

Molecular Weight: 165.92

* For research use only. Not for human or veterinary use.

5-Cyano-2-fluoropyridine-3-boronic acid - 2377609-85-1

Specification

CAS No. 2377609-85-1
Molecular Formula C6H4BFN2O2
Molecular Weight 165.92
IUPAC Name (5-cyano-2-fluoropyridin-3-yl)boronic acid
Standard InChI InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H
Standard InChI Key VMJBZRFMORBFIR-UHFFFAOYSA-N
SMILES B(C1=CC(=CN=C1F)C#N)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Cyano-2-fluoropyridine-3-boronic acid features a pyridine ring substituted with cyano (-CN) and fluorine (-F) groups at positions 5 and 2, respectively, alongside a boronic acid (-B(OH)2_2) moiety at position 3. The IUPAC name is (5-cyano-2-fluoropyridin-3-yl)boronic acid, with the following identifiers:

  • SMILES: B(C1=CC(=CN=C1F)C#N)(O)O

  • InChIKey: VMJBZRFMORBFIR-UHFFFAOYSA-N

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H4BFN2O2\text{C}_6\text{H}_4\text{BFN}_2\text{O}_2
Molecular Weight165.92 g/mol
CAS Number2377609-85-1
PubChem CID137795798

The compound’s planar aromatic system and electron-withdrawing substituents enhance its reactivity in metal-catalyzed transformations, as evidenced by its use in forming carbon-carbon bonds .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki reactions, forming biaryl structures critical to pharmaceuticals. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}
This reaction is pivotal in constructing kinase inhibitors and agrochemicals .

Table 2: Representative Reactions

SubstrateProductApplicationSource
2-Bromo-5-fluoropyridine5-Fluoro-2-phenylpyridinemGluR5 antagonist synthesis
Aryl halidesBiaryl scaffoldsDrug intermediates

Photocatalytic Applications

Emerging methodologies, such as visible-light-driven arylsilylation, utilize boronic acids in radical-mediated processes. For instance, Ir(ppy)3_3-catalyzed reactions with silylboronates generate silicon-containing diaryl moieties, highlighting the versatility of boronic acids in green chemistry .

SupplierLocationPurityPackagingSource
Jilin Chinese Academy of Sciences-yanshenChinaResearchCustom
Nanjing Shizhou Biology TechnologyChina≥95%1g, 5g
FluorochemUKLab-scale250 mg

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidating the role of fluorine and cyano groups in modulating boronic acid reactivity.

  • Pharmaceutical Development: Leveraging Suzuki couplings to synthesize novel CNS-active agents .

  • Green Chemistry: Expanding photocatalytic applications to reduce reliance on heavy metals .

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